molecular formula C9H8BrNO4 B2792053 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole CAS No. 342043-80-5

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole

Cat. No.: B2792053
CAS No.: 342043-80-5
M. Wt: 274.07
InChI Key: XXEFUFOKUSLXDM-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzodioxole, characterized by the presence of bromine, nitro, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole typically involves the nitration of 5-Bromo-2,2-dimethyl-1,3-benzodioxole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzodioxole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules. The bromine atom may also facilitate binding to certain enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,2-dimethyl-1,3-benzodioxole
  • 5-Bromo-2,2-difluoro-1,3-benzodioxole
  • 5-Chloro-2,2-dimethyl-6-nitro-1,3-benzodioxole

Uniqueness

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole is unique due to the specific combination of bromine, nitro, and dimethyl groups on the benzodioxole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-9(2)14-7-3-5(10)6(11(12)13)4-8(7)15-9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEFUFOKUSLXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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